Cas no 1370592-57-6 (7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile)

1370592-57-6 structure
상품 이름:7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile 화학적 및 물리적 성질
이름 및 식별자
-
- 7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carbonitrile
- 2-HYDROXY-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-QUINOLINE-3-CARBONITRILE
- 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
-
- 인치: 1S/C12H14N2O/c1-12(2)4-3-8-5-9(7-13)11(15)14-10(8)6-12/h5H,3-4,6H2,1-2H3,(H,14,15)
- InChIKey: KZAUZCBKNMGRDA-UHFFFAOYSA-N
- 미소: N1C2=C(CCC(C)(C)C2)C=C(C#N)C1=O
7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM241671-10g |
7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile |
1370592-57-6 | 97% | 10g |
$1356 | 2021-08-04 | |
Chemenu | CM241671-5g |
7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile |
1370592-57-6 | 97% | 5g |
$916 | 2021-08-04 | |
Enamine | EN300-1698648-5.0g |
7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile |
1370592-57-6 | 95% | 5g |
$2235.0 | 2023-05-26 | |
Enamine | EN300-1698648-5g |
7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile |
1370592-57-6 | 95% | 5g |
$2235.0 | 2023-11-13 | |
Enamine | EN300-1698648-10g |
7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile |
1370592-57-6 | 95% | 10g |
$3315.0 | 2023-11-13 | |
Aaron | AR01EKGC-2.5g |
2-HYDROXY-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-QUINOLINE-3-CARBONITRILE |
1370592-57-6 | 95% | 2.5g |
$2100.00 | 2025-02-10 | |
Aaron | AR01EKGC-50mg |
2-HYDROXY-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-QUINOLINE-3-CARBONITRILE |
1370592-57-6 | 95% | 50mg |
$272.00 | 2025-02-10 | |
Aaron | AR01EKGC-5g |
2-HYDROXY-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-QUINOLINE-3-CARBONITRILE |
1370592-57-6 | 95% | 5g |
$3099.00 | 2023-12-16 | |
A2B Chem LLC | AX58208-500mg |
7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile |
1370592-57-6 | 95% | 500mg |
$668.00 | 2024-04-20 | |
A2B Chem LLC | AX58208-10g |
7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile |
1370592-57-6 | 95% | 10g |
$3525.00 | 2024-04-20 |
7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile 관련 문헌
-
1. Back matter
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1370592-57-6 (7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile) 관련 제품
- 1335470-80-8((2R)-1-(5-methylpyridin-2-yl)propan-2-amine)
- 2137788-47-5(5-Azaspiro[2.5]octane-5-carboxylic acid, 6-(aminomethyl)-1,1-dimethyl-, 1,1-dimethylethyl ester)
- 1511463-83-4(1H-Pyrazole-4-methanamine, 1-methyl-5-(4-morpholinylmethyl)-)
- 97826-89-6(Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, (R)-)
- 977-32-2(Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)
- 868969-86-2(N-(2H-1,3-benzodioxol-5-yl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 2248256-68-8(Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate)
- 1211537-69-7(2-Methyl-3-nitro-5-(trifluoromethyl)pyridine)
- 1154341-92-0(N-(cyclopropylmethyl)-1,3-dioxaindan-5-amine)
- 103-46-8(S-Benzylthioglycolic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1370592-57-6)7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

순결:99%
재다:1g
가격 ($):405